![molecular formula C14H16F3N3O B2965906 N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide CAS No. 2094211-58-0](/img/structure/B2965906.png)
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is a complex organic compound. It features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and a propenamide group. Due to its intricate structure, it serves as an important molecule in various research fields and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide typically involves several steps:
Formation of Pyridine Ring: : 5-(Trifluoromethyl)pyridine can be synthesized via the trifluoromethylation of pyridine using a reagent such as CF3I.
Piperidine Derivative: : The next step involves the preparation of a piperidine derivative. This can be done by reacting 4-chloropiperidine with 5-(trifluoromethyl)pyridine.
Amidation: : The final step is the formation of the propenamide group by reacting the piperidine derivative with acrylamide under suitable conditions, such as the presence of a base and a solvent like toluene.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimizations such as continuous flow processes to improve yield and reduce reaction time. Catalysts and high-throughput techniques might be employed to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: : Typically using agents like potassium permanganate (KMnO4).
Reduction: : Through hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: : Undergoing nucleophilic substitution reactions at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : KMnO4 in aqueous medium.
Reduction: : Hydrogen gas with Pd/C catalyst under pressure.
Substitution: : Nucleophiles such as amines or alcohols in organic solvents.
Major Products
The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acid derivatives, while reduction could yield simpler amine compounds.
科学的研究の応用
Chemistry
In organic synthesis, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide serves as a building block for creating more complex molecules. It is used in the development of novel catalysts and ligands.
Biology
In biological research, this compound may be explored for its potential as a modulator of biological pathways due to its unique structural features.
Medicine
The compound could have therapeutic potential, particularly in the design of drugs targeting specific receptors or enzymes influenced by the trifluoromethyl group and the amide linkage.
Industry
Industrially, it might be used in the synthesis of agrochemicals or materials science, where its unique properties could enhance the performance of products.
作用機序
The mechanism by which N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, affecting cell membrane permeability and the compound's binding affinity to targets. Pathways influenced include enzymatic inhibition or receptor modulation.
類似化合物との比較
Similar compounds might include other trifluoromethylated amides or piperidine derivatives.
Comparison
Structural Complexity: : N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is unique due to its combined trifluoromethyl, pyridine, piperidine, and propenamide groups.
Reactivity: : Its trifluoromethyl group provides distinct reactivity compared to similar non-fluorinated amides.
Similar Compounds
N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}prop-2-enamide
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetamide
This comprehensive look into this compound should provide you with insights into its synthesis, reactions, applications, and more. Happy researching!
特性
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-2-13(21)19-11-5-7-20(8-6-11)12-4-3-10(9-18-12)14(15,16)17/h2-4,9,11H,1,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFWHXTNWQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

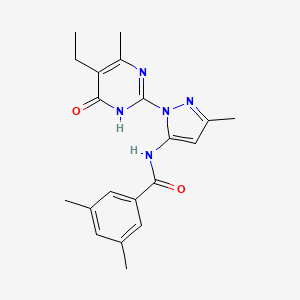
![5-(4-Methylpiperidin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2965826.png)
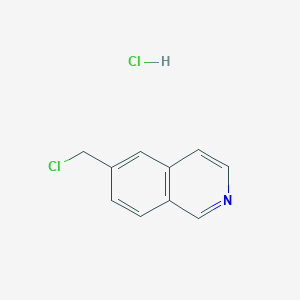
![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)

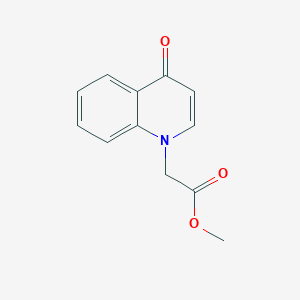
![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)
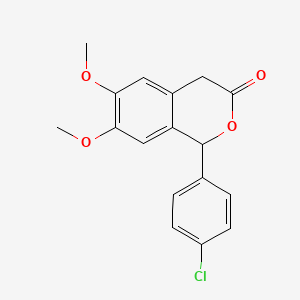
![methyl 2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2965842.png)

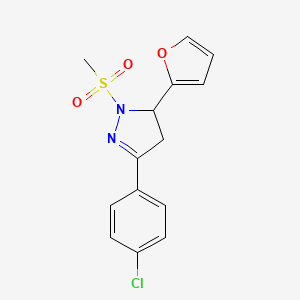
![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
